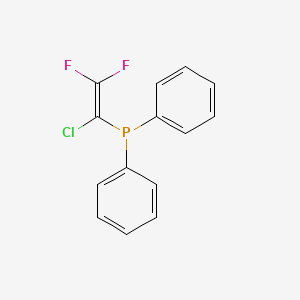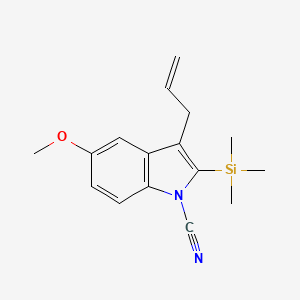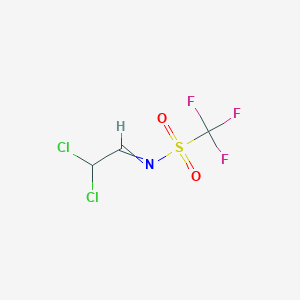![molecular formula C22H19BrO3 B14242879 1-[2,5-Bis(benzyloxy)phenyl]-2-bromoethan-1-one CAS No. 344235-40-1](/img/structure/B14242879.png)
1-[2,5-Bis(benzyloxy)phenyl]-2-bromoethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2,5-Bis(benzyloxy)phenyl]-2-bromoethan-1-one is an organic compound with a complex structure It consists of a phenyl ring substituted with two benzyloxy groups at the 2 and 5 positions, and a bromoethanone group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2,5-Bis(benzyloxy)phenyl]-2-bromoethan-1-one typically involves multiple steps:
Starting Material: The synthesis begins with 2,5-dibenzyloxybenzene.
Formation of Ethanone: The final step involves the formation of the ethanone group, which can be achieved through various methods, including Friedel-Crafts acylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[2,5-Bis(benzyloxy)phenyl]-2-bromoethan-1-one undergoes several types of chemical reactions:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while oxidation would yield a ketone.
Scientific Research Applications
1-[2,5-Bis(benzyloxy)phenyl]-2-bromoethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2,5-Bis(benzyloxy)phenyl]-2-bromoethan-1-one involves its interaction with molecular targets through its functional groups. The bromo group can participate in nucleophilic substitution reactions, while the benzyloxy groups can engage in various interactions with biological molecules. These interactions can affect molecular pathways and lead to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
1-[2,5-Bis(benzyloxy)phenyl]ethanone: Similar structure but lacks the bromo group.
1-[3,5-Bis(benzyloxy)phenyl]ethanone: Similar structure with benzyloxy groups at different positions.
1-[2,4-Bis(benzyloxy)phenyl]ethanone: Another structural isomer with different substitution pattern.
Uniqueness
1-[2,5-Bis(benzyloxy)phenyl]-2-bromoethan-1-one is unique due to the presence of the bromo group, which imparts distinct reactivity and potential applications compared to its analogs. The specific positioning of the benzyloxy groups also contributes to its unique chemical properties and interactions.
Properties
CAS No. |
344235-40-1 |
|---|---|
Molecular Formula |
C22H19BrO3 |
Molecular Weight |
411.3 g/mol |
IUPAC Name |
1-[2,5-bis(phenylmethoxy)phenyl]-2-bromoethanone |
InChI |
InChI=1S/C22H19BrO3/c23-14-21(24)20-13-19(25-15-17-7-3-1-4-8-17)11-12-22(20)26-16-18-9-5-2-6-10-18/h1-13H,14-16H2 |
InChI Key |
QUFXZTHZHCDKAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)OCC3=CC=CC=C3)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{1-Chloro-1-[chloro(hydroxy)phosphoryl]ethyl}phosphonic acid](/img/structure/B14242798.png)
![6-Hydroxy-5-[(2-hydroxyethyl)amino]-2-phenyl-4H-1,3-thiazin-4-one](/img/structure/B14242809.png)
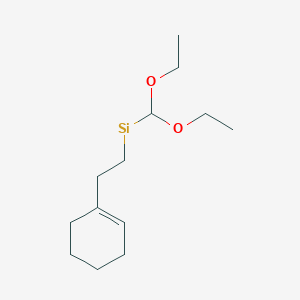
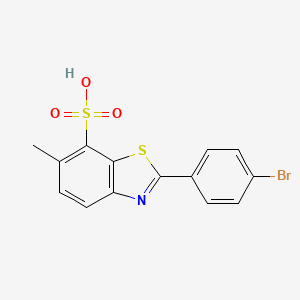
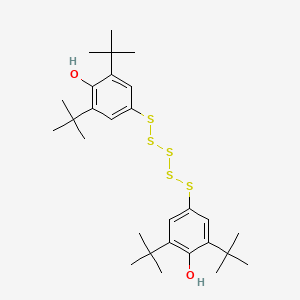
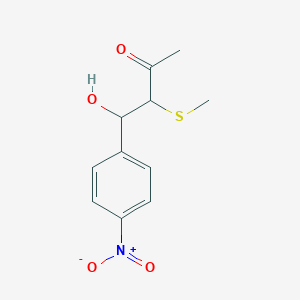
![2-[2-(2,4-Difluorophenyl)-1H-indol-3-yl]-N,N-dipropylacetamide](/img/structure/B14242827.png)
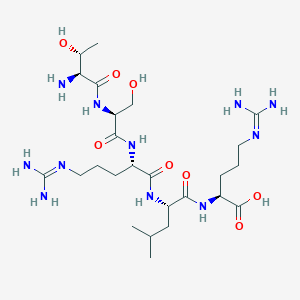
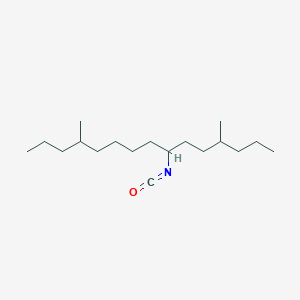

![2-({(3-Chloro-2-hydroxypropyl)[(pyridin-2-yl)methyl]amino}methyl)phenol](/img/structure/B14242845.png)
